![molecular formula C10H16O B2365278 Spiro[3.6]decan-2-one CAS No. 1189573-01-0](/img/structure/B2365278.png)

Spiro[3.6]decan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

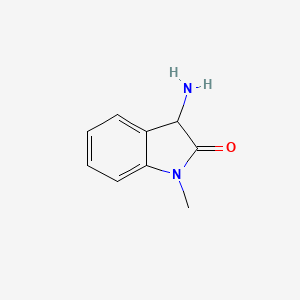

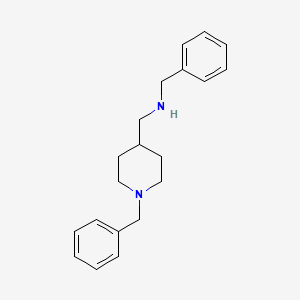

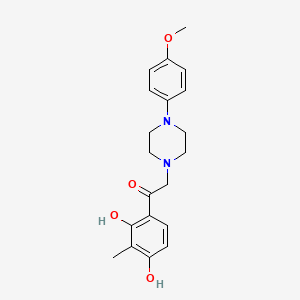

Spiro[3.6]decan-2-one is a chemical compound with the CAS Number: 1189573-01-0 . It has a molecular weight of 152.24 . The IUPAC name for this compound is spiro[3.6]decan-2-one . It contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 seven-membered ring, and 1 ketone (aliphatic) .

Molecular Structure Analysis

The molecular structure of Spiro[3.6]decan-2-one includes a four-membered ring and a seven-membered ring . The InChI Code for this compound is 1S/C10H16O/c11-9-7-10(8-9)5-3-1-2-4-6-10/h1-8H2 .科学的研究の応用

Synthesis and Chemical Properties

Anticonvulsant Evaluation : Spiro[4.5]decane-2-carboxylic acid and its analogues have been synthesized and evaluated for anticonvulsant activity. These compounds were developed to assess the role of the carboxylic acid group in valproic acid, with spiro[4.6]undecane-2-carboxylic acid showing notable activity (Scott et al., 1985).

Cycloaddition and Cascade Reactions : Diastereoselective formal cycloaddition reactions have been used to synthesize oxindole-functionalized spiro[4,5]decanes. This process also involves organocatalytic enantioselective Michael-Henry cascade reactions to produce spirooxindole polycyclic derivatives (Huang et al., 2017).

6π-Electrocyclisation for Spiro-γ-Lactone Synthesis : A novel synthetic approach using 6π-electrocyclisation has been identified for constructing the spiro-γ-lactone structural motif, found in various natural products like the clerodane family of diterpenes (Pouwer et al., 2007).

Reactions with Grignard Reagents : Studies on spiro[4.5]decan-6-one reacting with vinylmagnesium chloride, leading to various derivatives, demonstrate the compound's reactivity and potential for generating structurally diverse molecules (Watanabe et al., 1984).

Dearomatization Reaction : A visible-light-driven dearomative cyclization process has been developed to form spiro[4,5]decanes, illustrating the compound's utility in light-mediated synthetic reactions (Dong et al., 2020).

Biological and Pharmacological Research

Fungicidal Activity : Halogen substituted 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols, derived from spiro[4.5]decan-6-one, have shown significant fungicidal activity against phytopathogenic fungi (Popkov et al., 2016).

Spiroacetal Synthesis from Glucose : Spiroacetals, such as the 1,6-dioxaspiro[4.5]decane ring system derived from glucose, are central to numerous natural products with biological activity. This highlights the compound's significance in synthesizing biologically relevant structures (Cuny, 2020).

Muscarinic Activity : Research into spiromuscarones and related analogs, including 1-oxa-2,8-dimethyl-8-azaspiro[4.5]decan-3-one, has shown muscarinic activity, suggesting potential therapeutic applications for memory deficits in Alzheimer's disease (Wu et al., 1995).

Safety and Hazards

The safety information for Spiro[3.6]decan-2-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

Spiro[3.6]decan-2-one is a complex organic compound

Mode of Action

The mode of action of Spiro[3It’s known that spiro compounds, which spiro[36]decan-2-one belongs to, are compounds that have at least two molecular rings sharing one common atom . This unique structure may influence its interaction with its targets.

Biochemical Pathways

There is limited information available on the specific biochemical pathways affected by Spiro[3.6]decan-2-one. A study on a similar compound, spiro-adamantyl-1,2-dioxetanone, suggests a two-step biradical mechanism where the weak peroxide bond breaks followed by carbon-carbon elongation This could potentially be a pathway affected by Spiro[3

Action Environment

It’s worth noting that the reaction of a similar compound, spiro[4.5]deca-6,9-dien-8-ones, could be performed at room temperature, generating CO2 as the sole by-product . This suggests that temperature could be a significant environmental factor for Spiro[3.6]decan-2-one.

特性

IUPAC Name |

spiro[3.6]decan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-9-7-10(8-9)5-3-1-2-4-6-10/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQMAZDBXPLLIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[5-[[(4-tert-butylbenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2365201.png)

![t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2365205.png)

![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride](/img/structure/B2365208.png)

![3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2365216.png)